REACTION_CXSMILES
|
C1(C)C=C[C:4]([S:7]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)(=[O:9])=[O:8])=CC=1.[C:18]([N:21]1[CH2:29][CH2:28][CH:24]([C:25](Cl)=[O:26])[CH2:23][CH2:22]1)(=[O:20])[CH3:19].C(N1CCCC(C(Cl)=O)C1)(=O)C1C=CC=CC=1>>[C:18]([N:21]1[CH2:22][CH2:23][CH:24]([C:25](=[O:26])[C:14]2[CH:13]=[CH:12][C:11]([NH:10][S:7]([CH3:4])(=[O:8])=[O:9])=[CH:16][CH:15]=2)[CH2:28][CH2:29]1)(=[O:20])[CH3:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)NC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(C(=O)Cl)CC1
|
Name
|
(±)-N-benzoylnipecotoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CC(C(=O)Cl)CCC1
|
Name
|
(±)-N-benzoyl-β-prolyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in Referential Example 2
|
Type
|
CUSTOM
|
Details
|
to obtain the following compounds
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1CCC(CC1)C(C1=CC=C(C=C1)NS(=O)(=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |